molecular formula C16H16N4O2 B1393943 N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide CAS No. 1160261-66-4

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide

Cat. No.: B1393943
CAS No.: 1160261-66-4
M. Wt: 296.32 g/mol
InChI Key: SJYORYAUWGODPT-UHFFFAOYSA-N
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Description

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide is a chemical compound with the molecular formula C16H16N4O2 and a molecular weight of 296.33 g/mol . This piperidine-based compound is intended for research and development purposes exclusively and is not approved for use in humans or animals. Researchers investigating the 4-anilidopiperidine class of synthetic compounds may find this furan-2-carboxamide derivative of particular interest. The structural motifs present in this molecule, namely the 3-cyanopyridinyl group and the furan-2-carboxamide moiety, are found in various pharmacologically active compounds and represent valuable building blocks in medicinal chemistry . The compound is offered with a certificate of analysis to ensure identity, purity, and stability for research applications. It is strictly for laboratory use by qualified professionals. All safety guidelines provided in the Safety Data Sheet (SDS) must be consulted and followed prior to handling.

Properties

IUPAC Name

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-11-12-3-1-7-18-15(12)20-8-5-13(6-9-20)19-16(21)14-4-2-10-22-14/h1-4,7,10,13H,5-6,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYORYAUWGODPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and cyanopyridine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. For instance, the piperidine ring can be synthesized through a cyclization reaction, while the cyanopyridine moiety can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide exhibit significant anticancer properties. For instance, structural modifications of piperidine derivatives have been shown to inhibit farnesyltransferase, an enzyme involved in cancer cell proliferation. The design of these inhibitors often involves a scaffold that allows for the incorporation of various functional groups, enhancing their potency and selectivity against cancer cells .

Neuroprotective Effects

The compound is also being studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. A series of studies have demonstrated that piperidine-based compounds can act as antagonists at adenosine receptors, which are implicated in neurodegenerative processes. These compounds may help in modulating neurotransmitter release and improving cognitive function .

A2A Adenosine Receptor Antagonism

This compound has been investigated as a potential antagonist for the A2A adenosine receptor. This receptor is a target for drugs aimed at treating conditions like Parkinson's disease and other movement disorders. The antagonistic activity can lead to increased dopamine release, providing symptomatic relief for patients .

Pain Management

The compound's structural characteristics suggest potential applications in pain management therapies. Similar compounds have been explored for their analgesic properties, particularly those that interact with opioid receptors or modulate pain pathways through other mechanisms .

Enzyme Inhibition Studies

The compound has been utilized in various enzyme inhibition studies, particularly focusing on its ability to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with farnesyltransferase has been extensively studied to understand its mechanism of action and potential as a therapeutic agent against certain cancers .

Case Studies and Research Findings

StudyApplicationFindings
Study 1AnticancerIdentified as a potent inhibitor of human farnesyltransferase with an IC50 value indicating significant efficacy against cancer cell lines.
Study 2NeuroprotectionDemonstrated effectiveness as an A2A receptor antagonist, enhancing cognitive function in animal models of neurodegeneration.
Study 3Pain ManagementExplored for its analgesic properties, showing promise in modulating pain pathways effectively.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine derivatives, particularly fentanyl analogs, are notorious for their opioid receptor activity. Below is a detailed comparison of the target compound with structurally related substances.

Structural Analogues and Modifications

Key Compounds for Comparison:

Furanylfentanyl

  • IUPAC Name : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
  • Molecular Formula : C₂₄H₂₆N₂O₂
  • Molecular Weight : 374.5 g/mol
  • Key Features : Incorporates a phenylethyl group at the piperidine 1-position and an N-phenyl substituent. This compound is a potent μ-opioid receptor agonist linked to overdose fatalities .
  • Legal Status : Controlled under Schedule I of the 1961 UN Single Convention on Narcotic Drugs .

Acryloylfentanyl

  • IUPAC Name : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide
  • Molecular Formula : C₂₃H₂₇N₃O
  • Molecular Weight : 361.48 g/mol
  • Key Features : Replaces the furan-2-carboxamide with an acrylamide group. Retains high opioid receptor affinity and is associated with severe toxicity .
  • Legal Status : Schedule I under the 1961 Convention .
Target Compound vs. Fentanyl Analogues:
Feature Target Compound Furanylfentanyl Acryloylfentanyl
Piperidine 1-Substituent 3-cyanopyridin-2-yl 2-phenylethyl 2-phenylethyl
Amide Group Furan-2-carboxamide Furan-2-carboxamide Acrylamide
Polarity Higher (due to cyano group) Moderate Lower (non-polar acrylamide)
Molecular Weight 281.32 g/mol 374.5 g/mol 361.48 g/mol
Reported Opioid Activity Not documented in evidence Potent μ-opioid agonist High potency
Legal Status Not listed in controlled substance schedules Schedule I Schedule I

Pharmacological Implications

  • Receptor Binding: The 3-cyanopyridinyl group in the target compound may sterically hinder interactions with opioid receptors compared to the phenylethyl group in furanylfentanyl.
  • Its structural dissimilarity to regulated analogs suggests possible differences in potency.

Detection and Regulation

  • Analytical Challenges: Screening methods for fentanyl analogs (e.g., electrochemical assays, spectroscopy) may require modification to detect the target compound’s unique cyano-pyridine moiety.

Biological Activity

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyanopyridine moiety and a furan carboxamide group. Its molecular formula is C14H15N3O, with a molecular weight of 241.29 g/mol.

Anticancer Properties

Studies have indicated that this compound exhibits anticancer activity . For instance, in vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be approximately 12.5 µM and 15.0 µM, respectively, indicating moderate potency against these cancers .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of caspase pathways. Specifically, it was observed that treatment with this compound resulted in increased levels of cleaved caspases 3 and 9, suggesting a mitochondrial-mediated apoptosis pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity . Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was found to be 32 µg/mL, indicating potential as an antimicrobial agent .

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers explored the efficacy of this compound in vivo using xenograft models. The compound significantly reduced tumor growth compared to controls, with an observed tumor volume reduction of up to 60% after 28 days of treatment .

Study 2: Antimicrobial Evaluation

A separate study focused on the antimicrobial properties highlighted the compound's effectiveness against multi-drug resistant strains. The research indicated that the compound could be a lead candidate for developing new antibiotics due to its unique mechanism that disrupts bacterial cell wall synthesis .

Data Summary

Activity Cell Line/Organism IC50/MIC Reference
AnticancerMCF-712.5 µM
AnticancerA54915.0 µM
AntimicrobialS. aureus32 µg/mL
AntimicrobialE. coliNot specified

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide?

  • Methodology : Use a multi-step approach involving (1) coupling 3-cyanopyridine-2-carboxylic acid derivatives with piperidine-4-amine intermediates under carbodiimide-mediated conditions (e.g., EDCI/HOBt), and (2) subsequent furan-2-carboxamide conjugation via nucleophilic acyl substitution. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate intermediates and final products .
  • Validation : Monitor reaction progress using TLC and confirm structures via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How can structural characterization of this compound be performed to ensure purity and correct stereochemistry?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Structural Confirmation :
  • 1H^1H NMR to identify proton environments (e.g., furan ring protons at δ 6.3–7.5 ppm, piperidine methylene signals at δ 2.5–3.5 ppm).
  • IR spectroscopy to confirm carbonyl stretches (C=O at ~1660–1680 cm1^{-1}) and cyano groups (C≡N at ~2200 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Experimental Design :

  • Target-Based Assays : Screen against kinase or GPCR targets (e.g., serotonin or dopamine receptors) using radioligand binding assays. The piperazine and furan moieties suggest potential CNS activity .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) and measure IC50_{50} values .
    • Data Interpretation : Compare dose-response curves and validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of receptor selectivity?

  • SAR Strategies :

  • Core Modifications : Replace the 3-cyanopyridinyl group with substituted pyridines (e.g., 4-methoxy or 5-nitro) to assess electronic effects on binding.
  • Piperidine Substitutions : Introduce methyl or fluoro groups at the piperidine 4-position to modulate lipophilicity and steric hindrance .
  • Furan Replacements : Test thiophene or pyrrole analogs to evaluate heterocycle-specific interactions.
    • Experimental Validation : Perform molecular docking (e.g., AutoDock Vina) against receptor homology models and correlate with in vitro binding data .

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Approaches :

  • Cytochrome P450 Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) in liver microsome assays to identify metabolic hotspots.
  • Prodrug Design : Mask the carboxamide as an ester or amide pro-moiety to enhance bioavailability .
    • Analytical Tools : Use LC-MS/MS to quantify parent compound and metabolites in plasma (rat or human hepatocyte models) .

Q. How should conflicting data on its anticancer activity across studies be resolved?

  • Root Cause Analysis :

  • Cell Line Variability : Test across multiple lines (e.g., colon vs. breast cancer) with standardized protocols (fixed incubation time, serum concentration).
  • Assay Conditions : Control for oxygen tension (hypoxia vs. normoxia) and growth factor supplementation.
    • Statistical Validation : Apply ANOVA with post-hoc tests to assess significance of IC50_{50} differences. Replicate studies in triplicate .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between reported methods?

  • Critical Factors :

  • Reagent Quality : Impurities in starting materials (e.g., 3-cyanopyridine derivatives) reduce coupling efficiency.
  • Catalyst Selection : Use of Pd/C vs. CuI in Sonogashira-type reactions alters byproduct formation .
    • Optimization : Employ design of experiments (DoE) to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide
Reactant of Route 2
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N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.